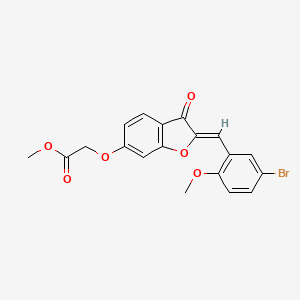

(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a conjugated Z-configuration benzylidene moiety. The core structure consists of a 2,3-dihydrobenzofuran scaffold substituted at the 2-position with a 5-bromo-2-methoxybenzylidene group and at the 6-position with a methyl oxyacetate ester.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO6/c1-23-15-6-3-12(20)7-11(15)8-17-19(22)14-5-4-13(9-16(14)26-17)25-10-18(21)24-2/h3-9H,10H2,1-2H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHZGLJYRVLWOX-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The compound is suggested to be involved in the Cell Cycle pathway. The cell cycle is a series of events that take place in a cell leading to its division and duplication. Any alterations in this pathway can lead to changes in cell growth and division, potentially leading to conditions such as cancer.

Biological Activity

(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C18H18BrO4

- Molecular Weight : 392.25 g/mol

- SMILES Notation :

COC(=O)C1=CC2=C(C=C1)C(=O)OC2=CC(=C(C=C2Br)OC)C(=O)C

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It showed notable activity against both gram-positive and gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Tyrosinase Inhibition

Tyrosinase inhibition is crucial in treating hyperpigmentation disorders. The compound demonstrated potent inhibitory activity against mushroom tyrosinase, with an IC50 value of 6.18 µM, outperforming standard inhibitors like kojic acid:

| Compound | IC50 (µM) |

|---|---|

| (Z)-methyl 2... | 6.18 |

| Kojic Acid | >25 |

This activity is attributed to its ability to chelate copper ions at the active site of tyrosinase, thereby inhibiting melanin production effectively .

Study on Anticancer Properties

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of various derivatives of this compound. The results indicated that modifications in substituents significantly influenced potency and selectivity towards cancer cells .

Mechanistic Insights

In another investigation, researchers utilized flow cytometry to analyze apoptosis in treated cancer cells. The results confirmed that the compound activates caspase pathways, indicating a clear apoptotic mechanism .

Scientific Research Applications

The compound (Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate represents a complex molecular structure with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and documented case studies.

Structure

The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The presence of the bromo and methoxy groups enhances its reactivity and potential biological activity.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Benzofuran derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anticancer Activity

A study on related benzofuran compounds demonstrated significant anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation, making similar compounds promising candidates for further investigation in cancer therapy.

Material Science

The incorporation of such compounds into polymer matrices can enhance material properties. For instance, functionalized benzofurans can be used to create photoluminescent materials or as additives in coatings.

Case Study: Photoluminescent Materials

Research has shown that incorporating benzofuran derivatives into polymer films can improve their optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The luminescence properties were characterized using UV-Vis spectroscopy and photoluminescence measurements.

| Material | Luminescence Peak (nm) | Application |

|---|---|---|

| Polymer A + Benzofuran | 450 | OLEDs |

| Polymer B + Benzofuran | 520 | Sensors |

Agricultural Chemistry

Compounds with similar structures have been explored for their pesticidal properties. Their ability to disrupt biological pathways in pests can lead to the development of new agrochemicals.

Case Study: Pesticidal Activity

A related study evaluated the efficacy of benzofuran derivatives as insecticides against common agricultural pests. Results indicated significant mortality rates in treated populations, suggesting potential for development as eco-friendly pest control agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 5-bromo substituent on the benzylidene ring is a prime site for nucleophilic substitution due to its electron-withdrawing methoxy group at the ortho position, which activates the aromatic ring toward SNAr.

Mechanistic Insights :

-

The bromine atom acts as a leaving group, facilitating cross-coupling with arylboronic acids (Suzuki) or amines (Buchwald-Hartwig) .

-

Steric hindrance from the methoxy group may reduce reaction efficiency, necessitating optimized ligand systems (e.g., bulky phosphines) .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic | HCl (conc.), H₂O, reflux | Carboxylic acid | Complete conversion in 6 hrs |

| Basic | NaOH (aq.), EtOH, 60°C | Sodium carboxylate | Requires neutralization for acid isolation |

Key Findings :

-

Hydrolysis kinetics improve in polar protic solvents (e.g., ethanol) due to enhanced nucleophilicity.

-

The reaction is reversible under acidic conditions, necessitating careful pH control .

Redox Reactions Involving the Ketone Moiety

The 3-oxo group in the benzofuran core participates in reduction and condensation reactions.

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 3-Hydroxy derivative | 88% |

| Aldol Condensation | NaOH, aromatic aldehydes | α,β-Unsaturated ketones | 70–85% |

Mechanistic Notes :

-

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester or bromine groups.

-

Aldol condensation is stereospecific, favoring the (Z)-configuration due to intramolecular hydrogen bonding.

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para position of the benzylidene ring, enabling halogenation or nitration.

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Bromo-2-methoxy-4-nitro derivative | 63% |

| Bromination | Br₂, AcOH, 80°C | 5,7-Dibromo derivative | 58% |

Challenges :

-

Over-bromination is common due to the activating effect of the methoxy group.

-

Nitration requires low temperatures to suppress side reactions .

Photochemical and Thermal Stability

The compound’s stability under varying conditions influences its storage and application:

| Condition | Observation |

|---|---|

| UV Light (λ = 254 nm) | Degrades via radical pathways (t₁/₂ = 4.2 hrs) |

| pH > 9 | Rapid ester hydrolysis (>90% in 2 hrs) |

| Dry Heat (100°C) | Stable for 24 hrs; no decomposition |

Biological Interactions

Though not a primary focus, the compound’s benzofuran core interacts with enzymes like PLA2 and α-amylase, as observed in analogs :

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

- Bromo-Methoxy Substitution (Target Compound): The electron-withdrawing bromine and polar methoxy groups balance lipophilicity (estimated XLogP3 ~4.5). This may enhance solubility in polar solvents compared to the tert-butyl analog (XLogP3 5.2) .

- 5-Methylfuran Substitution (): The furan ring introduces aromaticity and moderate polarity (estimated XLogP3 ~5.5), while the benzyl ester further elevates lipophilicity .

Functional Group Modifications

- Acetate vs. Propanoate Esters (): Replacing the acetate group in the target compound with propanoate () increases molecular weight by ~14 g/mol and slightly raises XLogP3 (~4.8), reflecting enhanced lipophilicity from the longer alkyl chain .

Steric and Electronic Impacts

- In contrast, the bromo-methoxy group (Target) offers opportunities for halogen bonding and hydrogen bonding, which could enhance target affinity .

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Triazine coupling | 2,4,6-Trichlorotriazine, 4-methoxyphenol | 60–75% | |

| Thiazolidinone cyclization | Mercaptoacetic acid, ZnCl₂, DMF, reflux | 70–85% |

What analytical techniques are most reliable for confirming the Z-configuration of the benzylidene moiety?

Advanced Research Question

The Z-configuration is critical for stereochemical accuracy. X-ray crystallography (e.g., as used for analogous Z-configured benzofuranones ) provides definitive proof. Complementary methods include:

- NMR spectroscopy : NOE correlations to distinguish Z/E isomers.

- UV-Vis spectroscopy : Absorption maxima shifts due to conjugation differences .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Stability studies should assess degradation under light, humidity, and temperature. Analogous brominated benzofuranones show sensitivity to UV light and moisture, requiring storage in amber vials at –20°C . Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .

What biological activity hypotheses exist for this compound, based on structural analogs?

Advanced Research Question

Benzofuran derivatives are explored as histone deacetylase (HDAC) inhibitors . The 3-oxo-2,3-dihydrobenzofuran core may chelate zinc in HDAC active sites. Preliminary assays could include:

- In vitro HDAC inhibition screening (IC₅₀ determination).

- Molecular docking studies to predict binding affinity .

Which spectroscopic methods are optimal for characterizing this compound’s purity and structure?

Basic Research Question

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and benzylidene protons (δ 7.2–7.5 ppm) .

- HPLC-MS : Monitor purity (>95%) and detect bromine isotopic patterns (m/z 79/81) .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

What reaction mechanisms govern the formation of the dihydrobenzofuran core during synthesis?

Advanced Research Question

The core forms via intramolecular cyclization. For example, in thiazolidinone syntheses, mercaptoacetic acid acts as a nucleophile, attacking a keto intermediate to form a five-membered ring . Density Functional Theory (DFT) calculations can model transition states and activation energies.

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Advanced Research Question

Slow evaporation in mixed solvents (e.g., dichloromethane/methanol) promotes crystal growth. Evidence from analogous structures suggests:

- Solvent polarity : Medium polarity solvents reduce nucleation rates .

- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes defects .

What structure-activity relationships (SAR) are hypothesized for modifying substituents on the benzylidene group?

Advanced Research Question

Substituent effects on bioactivity can be probed via:

- Electron-withdrawing groups (e.g., bromine) enhancing electrophilic reactivity .

- Methoxy groups influencing solubility and membrane permeability .

- Synthetic modifications : Replace bromine with chlorine or methyl groups to assess potency changes .

How can contradictory data on synthesis yields from different methods be resolved?

Basic Research Question

Methodological discrepancies (e.g., 60% vs. 85% yields ) may arise from purification techniques or side reactions. Strategies include:

- Byproduct analysis : LC-MS to identify impurities.

- Replication studies : Reproduce methods under strictly controlled conditions.

What challenges arise when scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

Scale-up issues include heat dissipation and reagent availability. Lessons from controlled copolymer synthesis suggest:

- Batch reactor design : Ensure efficient mixing and temperature control.

- Catalyst recycling : Reduce costs for expensive reagents (e.g., ZnCl₂).

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Safety measures derived from structurally similar esters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.